molecular formula C19H24N4O3S B2938031 3-acetyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1797563-11-1

3-acetyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2938031
CAS No.: 1797563-11-1
M. Wt: 388.49
InChI Key: KAVINHPEYKEKNM-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Antioxidant and Enzyme Inhibition Properties

Benzenesulfonamides, like 3-acetyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide, have been studied for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. Research indicates that certain benzenesulfonamides show moderate antioxidant activity and significant inhibitory effects on AChE and BChE, suggesting potential therapeutic applications in neurodegenerative diseases and pigmentation disorders (Lolak et al., 2020).

Antimicrobial Activity

Another area of application is in antimicrobial activity. Studies have synthesized various benzenesulfonamide derivatives and evaluated their effectiveness against different strains of microbes. Some specific derivatives have shown significant antimicrobial activity, which underscores their potential as antimicrobial agents (Desai et al., 2016).

Carbonic Anhydrase Inhibition

Benzenesulfonamides are also potent inhibitors of human carbonic anhydrase isoforms, which are involved in various diseases such as glaucoma, epilepsy, obesity, and cancer. Certain benzenesulfonamide derivatives have shown significant inhibition of these isoforms, especially the membrane-bound tumor-associated isoform hCA IX. This implies their potential utility in developing anticancer agents (Lolak et al., 2019).

Neuroprotective and Cognitive Enhancing Properties

Research has also explored the role of certain benzenesulfonamides in neuroprotection and cognitive enhancement. Studies indicate that these compounds can reverse age-related deficits in learning and memory, suggesting their potential in treating cognitive deficits associated with aging and neurodegenerative diseases (Hirst et al., 2006).

Anticonvulsant Activity

Additionally, some benzenesulfonamides have been evaluated for their anticonvulsant activity. They have shown effective seizure protection in animal models, indicating their potential as anticonvulsant agents (Mishra et al., 2017).

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry, with new potential drugs containing the piperidine moiety being discovered and evaluated .

Properties

IUPAC Name

3-acetyl-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-14-6-7-19(22-21-14)23-10-8-16(9-11-23)13-20-27(25,26)18-5-3-4-17(12-18)15(2)24/h3-7,12,16,20H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVINHPEYKEKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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